2-Allyl-6-methylphenol CAS number 3354-58-3 properties
2-Allyl-6-methylphenol CAS number 3354-58-3 properties
An In-Depth Technical Guide to 2-Allyl-6-methylphenol (CAS 3354-58-3)
Abstract
This technical guide provides a comprehensive overview of 2-Allyl-6-methylphenol (CAS 3354-58-3), a disubstituted phenol of significant interest to researchers in materials science, organic synthesis, and drug development. Also known as 6-Allyl-o-cresol, this compound possesses a unique combination of reactive functional groups—a phenolic hydroxyl, an allyl group, and a substituted aromatic ring—that make it a versatile precursor for a range of applications. This document details its physicochemical properties, established synthetic routes with a focus on the Claisen rearrangement, spectroscopic signature, chemical reactivity, and potential applications, particularly as a monomer in polymer chemistry and a scaffold in medicinal chemistry. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting.
Core Physicochemical Properties
2-Allyl-6-methylphenol is a colorless to light brown liquid at room temperature.[1] Its key properties are summarized below, providing foundational data for experimental design and process modeling.
| Property | Value | Reference(s) |
| CAS Number | 3354-58-3 | [2][3] |
| Molecular Formula | C₁₀H₁₂O | [4][5][] |
| Molecular Weight | 148.20 g/mol | [4][5][] |
| Boiling Point | 231-233 °C (lit.) | [2][4][3] |
| Density | 0.992 g/mL at 25 °C (lit.) | [2][4][3] |
| Refractive Index (n20/D) | 1.538 (lit.) | [2][4][3] |
| Flash Point | 94 °C (201.2 °F) - closed cup | [4] |
| Appearance | Liquid | [4] |
| SMILES | Cc1cccc(CC=C)c1O | [4] |
| InChI Key | WREVCRYZAWNLRZ-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing
The principal and most historically significant method for synthesizing 2-allylphenols is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[7][8] The synthesis of 2-Allyl-6-methylphenol is a classic two-step process beginning with o-cresol.
Step 1: Williamson Ether Synthesis of Allyl 2-methylphenyl ether This initial step involves the formation of an ether from an alkoxide and an alkyl halide. Here, o-cresol is deprotonated by a base to form the more nucleophilic phenoxide, which then attacks an allyl halide.
Step 2: Thermal Claisen Rearrangement The synthesized allyl 2-methylphenyl ether undergoes a[4][4]-sigmatropic rearrangement upon heating to yield the final product, 2-Allyl-6-methylphenol.[9][10] The reaction is driven by the formation of a stable aromatic phenol from a dienone intermediate.[7][8]
Caption: Overall synthetic workflow for 2-Allyl-6-methylphenol.
Experimental Protocol: Synthesis of 2-Allyl-6-methylphenol
The following protocol is a representative procedure based on established methodologies for Williamson ether synthesis and Claisen rearrangement.[10][11][12]
Part A: Synthesis of Allyl 2-methylphenyl ether
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol in a suitable polar aprotic solvent (e.g., acetone or DMF).
-
Addition of Base: Add an equimolar amount of a powdered anhydrous base, such as potassium carbonate, to the solution.
-
Addition of Allyl Halide: Add a slight excess (1.1 equivalents) of allyl bromide or allyl chloride dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with a dilute NaOH solution to remove unreacted cresol, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude allyl 2-methylphenyl ether, which can be purified further by vacuum distillation if necessary.
Part B: Claisen Rearrangement to 2-Allyl-6-methylphenol
-
Reaction Setup: Place the purified allyl 2-methylphenyl ether in a flask equipped with an air condenser or a short path distillation head.
-
Thermal Rearrangement: Heat the ether to a high temperature, typically around 190-220 °C.[11] The reaction can be monitored by observing the rise in the boiling point of the liquid.[11] The rearrangement is typically complete within 4-6 hours.
-
Workup and Purification: Cool the resulting crude product. For purification, dissolve the product in a 20% aqueous sodium hydroxide solution.[11] Extract this basic solution with a nonpolar solvent like petroleum ether to remove any non-phenolic impurities.[11] Carefully acidify the aqueous layer with a strong acid (e.g., H₂SO₄ or HCl) to precipitate the 2-Allyl-6-methylphenol. Extract the product into diethyl ether, dry the organic layer, and remove the solvent. The final product is then purified by vacuum distillation.[11]
Spectroscopic Characterization
Structural confirmation of 2-Allyl-6-methylphenol is typically achieved through a combination of spectroscopic methods. The expected spectral features are outlined below.
| Technique | Expected Features |
| ¹H NMR | - Phenolic OH: A broad singlet, chemical shift is concentration and solvent dependent. - Aromatic Protons: Multiplets in the aromatic region (~6.7-7.1 ppm). - Allyl Vinyl Protons: A multiplet for the internal vinyl proton (-CH=) and two multiplets for the terminal vinyl protons (=CH₂), typically between 5.0 and 6.1 ppm.[13] - Allyl Methylene Protons: A doublet for the -CH₂- group adjacent to the aromatic ring (~3.3 ppm). - Methyl Protons: A singlet for the -CH₃ group (~2.2 ppm). |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (~115-155 ppm), including the carbon bearing the hydroxyl group (C-O) at the lower field end. - Allyl Carbons: Signals for the three allyl carbons: ~137 ppm (-CH=), ~115 ppm (=CH₂), and ~35 ppm (-CH₂-). - Methyl Carbon: A signal in the aliphatic region (~16 ppm). |
| IR Spectroscopy | - O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - C=C Stretch (Allyl & Aromatic): Medium to sharp peaks in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. - C-O Stretch: A strong peak in the 1200-1260 cm⁻¹ region.[14][15] |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 148, corresponding to the molecular weight of the compound. - Key Fragments: Fragmentation may involve loss of methyl (m/z 133) or cleavage of the allyl group, leading to characteristic fragment ions.[16][14] |
Reactivity and Applications in Research & Development
The utility of 2-Allyl-6-methylphenol stems from its trifunctional nature, offering multiple sites for chemical modification and making it a valuable intermediate.
Caption: Relationship between structure and applications.
Role in Polymer Science
The allyl group is amenable to various polymerization techniques, including radical and cationic polymerization.[17][18] This allows 2-Allyl-6-methylphenol to be used as a monomer for creating polymers with pendant phenolic groups. These resulting polymers can exhibit valuable properties:
-
Antioxidant Additives: The phenolic moiety can impart antioxidant and thermal stability to the polymer backbone.[19]
-
Cross-linking: The double bond can be used for curing or cross-linking resins, enhancing the mechanical and thermal properties of materials.[20]
-
Functional Polymers: The hydroxyl group can be further modified post-polymerization, allowing for the attachment of other functional molecules, which is particularly relevant in the development of materials for drug delivery or biomaterials.[21]
Utility as a Synthetic Building Block
In drug discovery and fine chemical synthesis, 2-Allyl-6-methylphenol serves as a versatile starting material.[]
-
Scaffold for Bioactive Molecules: The phenol scaffold is a common feature in many biologically active compounds. The ortho-allyl and -methyl groups provide steric and electronic handles to tune the properties of derivative molecules.
-
Further Functionalization: The allyl group can be transformed into other functional groups (e.g., via oxidation to an epoxide or diol, or isomerization followed by cleavage), opening pathways to more complex structures.
-
Antioxidant Research: As a substituted phenol, it is a candidate for studies on antioxidant activity, where the substitution pattern on the ring can be correlated with radical-scavenging efficacy.[19][22]
Safety and Handling
2-Allyl-6-methylphenol is classified as an irritant. Proper safety precautions are mandatory for its handling.
| Hazard Type | GHS Classification & Precautionary Statements | Reference(s) |
| Classification | - Skin Irritation (Category 2), H315: Causes skin irritation. - Eye Irritation (Category 2), H319: Causes serious eye irritation. - Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. | [4][14] |
| Signal Word | Warning | [4] |
| Handling & PPE | - P261: Avoid breathing dust/fume/gas/mist/vapors/spray. - P280: Wear protective gloves/protective clothing/eye protection/face protection. - P302 + P352: IF ON SKIN: Wash with plenty of soap and water. - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][14] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1] |
Conclusion
2-Allyl-6-methylphenol is a chemical compound with significant academic and industrial relevance. Its straightforward synthesis via the Claisen rearrangement makes it readily accessible, while its trifunctional nature provides a rich platform for chemical innovation. For researchers in polymer science, it offers a pathway to functional materials with built-in antioxidant properties. For synthetic and medicinal chemists, it represents a valuable and modifiable scaffold for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in these diverse fields.
References
- Wikipedia. Claisen rearrangement. [URL: https://en.wikipedia.org/wiki/Claisen_rearrangement]
- Molbase. 2-allyl-6-methylphenol. [URL: https://www.molbase.
- Sigma-Aldrich. 2-Allyl-6-methylphenol 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a34007]
- ChemicalBook. 2-ALLYL-6-METHYLPHENOL. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0378493.htm]
- eMolecules. CAS Number 3354-58-3. [URL: https://www.emolecules.com/cgi-bin/more?vid=531580]
- Organic Reactions. The Claisen Rearrangement. [URL: https://organicreactions.org/index.php/The_Claisen_Rearrangement]
- ChemicalBook. 2-ALLYL-6-METHYLPHENOL - Safety Data Sheet. [URL: https://www.chemicalbook.com/productmSDS_3354-58-3-CB0378493.htm]
- PubChem, National Institutes of Health. 2-Allyl-6-methylphenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76883]
- ACS Publications, Journal of Chemical Education. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [URL: https://pubs.acs.org/doi/abs/10.1021/ed086p1643]
- abcr Gute Chemie. AB109777 | CAS 3354-58-3. [URL: https://www.abcr.de/shop/en/ab109777]
- ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [URL: https://www.researchgate.net/publication/231362725_The_Preparation_of_Allyl_Phenyl_Ether_and_2-Allylphenol_Using_the_Williamson_Ether_Synthesis_and_Claisen_Rearrangement]
- BYJU'S. Claisen Rearrangement. [URL: https://byjus.com/chemistry/claisen-rearrangement/]
- CPAchem. Safety data sheet. [URL: https://www.cpachem.com/msds/SB9610_v-1_e-SDS.pdf]
- Cheméo. Chemical Properties of Phenol, 2-methyl-6-(2-propenyl)- (CAS 3354-58-3). [URL: https://www.chemeo.com/cid/70-025-4/Phenol-2-methyl-6-2-propenyl.html]
- CookeChem. 2-Allyl-6-methylphenol, 98%, 3354-58-3. [URL: https://www.cookechem.com/product/cas-3354-58-3.html]
- Sigma-Aldrich. 2-Allyl-6-methylphenol 98 3354-58-3. [URL: https://www.sigmaaldrich.
- BOC Sciences. CAS 3354-58-3 2-Allyl-6-methylphenol. [URL: https://www.bocsci.com/product/2-allyl-6-methylphenol-cas-3354-58-3-401375.html]
- Cole-Parmer. Material Safety Data Sheet - 2-Allylphenol, 99+%. [URL: https://www.coleparmer.com/msds/28952.htm]
- ERIC. Spectroscopy Data for Undergraduate Teaching. [URL: https://eric.ed.gov/?id=EJ1387607]
- Benchchem. Application Notes and Protocols for the Polymerization of 2-Allyl-5-trifluoromethyl phenol. [URL: https://www.benchchem.
- PrepChem.com. Preparation of 2-allylphenol. [URL: http://www.prepchem.com/synthesis-of-2-allylphenol/]
- Google Patents. US4060563A - Process for preparing 2-allyl phenol. [URL: https://patents.google.
- The Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.
- PubChemLite. 2-allyl-6-methylphenol (C10H12O). [URL: https://pubchemlite.deepchem.io/substance/76883]
- Sigma-Aldrich. 2-Allyl-6-methylphenol 98 3354-58-3. [URL: https://www.sigmaaldrich.com/KR/ko/product/aldrich/a34007]
- PubMed Central, National Institutes of Health. Significance of Polymers with “Allyl” Functionality in Biomedicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]
- MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [URL: https://www.mdpi.com/1420-3049/28/6/2657]
- Gantrade Corporation. Polymer Applications of Allyl Alcohol. [URL: https://gantrade.
- PMC, National Institutes of Health. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4158225/]
- MDPI. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [URL: https://www.mdpi.com/1420-3049/26/22/6893]
- European Pharmaceutical Review. Applications in drug development. [URL: https://www.europeanpharmaceuticalreview.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [URL: https://pubs.acs.org/doi/10.1021/jo902246p]
- ScienceDirect. RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. [URL: https://www.sciencedirect.com/science/article/pii/S027869152100224X]
- National Institutes of Health. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893979/]
- Benchchem. An In-depth Technical Guide to 2-Ethyl-6-methylphenol: Discovery and History. [URL: https://www.benchchem.com/w/wp-content/uploads/2024/07/2-ethyl-6-methylphenol-technical-guide.pdf]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-ALLYL-6-METHYLPHENOL | 3354-58-3 [chemicalbook.com]
- 4. 2-烯丙基-6-甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS Number 3354-58-3 [emolecules.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. organicreactions.org [organicreactions.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. prepchem.com [prepchem.com]
- 12. US4060563A - Process for preparing 2-allyl phenol - Google Patents [patents.google.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. 2-Allyl-6-methylphenol | C10H12O | CID 76883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. files.eric.ed.gov [files.eric.ed.gov]
- 16. PubChemLite - 2-allyl-6-methylphenol (C10H12O) [pubchemlite.lcsb.uni.lu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gantrade.com [gantrade.com]
- 21. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
